1,1-Dimethoxy-2-methylheptane

Description

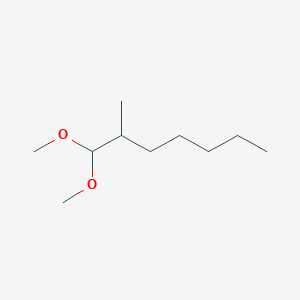

1,1-Dimethoxy-2-methylheptane is a branched aliphatic diether with the molecular formula C₁₀H₂₂O₂. Its structure features two methoxy groups (-OCH₃) attached to the first carbon of a heptane chain, along with a methyl branch on the second carbon. This compound is primarily utilized as a solvent in specialized organic syntheses due to its moderate polarity and stability under non-acidic conditions. Its extended alkyl chain enhances lipophilicity compared to smaller ethers, making it suitable for reactions requiring hydrophobic environments .

Properties

IUPAC Name |

1,1-dimethoxy-2-methylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-5-6-7-8-9(2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGAPADJRXFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00766699 | |

| Record name | 1,1-Dimethoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116549-30-5 | |

| Record name | 1,1-Dimethoxy-2-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00766699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME)

Structural Differences :

- DME (C₄H₁₀O₂) is a linear diether with methoxy groups on adjacent carbons (C1 and C2), whereas 1,1-Dimethoxy-2-methylheptane has methoxy groups on the same carbon (C1) and a branched methyl group on C2.

Physical Properties :

| Property | This compound | 1,2-Dimethoxyethane (DME) |

|---|---|---|

| Molecular Weight (g/mol) | 174.28 | 90.12 |

| Boiling Point (°C) | ~195–200 (estimated) | 85 |

| Polarity | Moderate | High |

| Solubility in Methanol | Miscible | Fully miscible |

Dimethyl Methylphosphonate (DMMP)

Structural Differences :

- DMMP (C₃H₉O₃P) is a phosphonate ester with a methoxy group and a methylphosphonate moiety, differing fundamentally from the aliphatic diether structure of this compound.

Reactivity :

Dimethylnaphthalenes

Structural Differences :

Research Findings and Key Observations

- Thermal Stability : this compound decomposes above 250°C, outperforming DME (decomposition at ~150°C) in high-temperature applications.

- Solvent Efficiency : In a 2024 study, this compound demonstrated superior phase-separation behavior in biphasic reactions compared to DME, reducing emulsion formation by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.